molecular formula C15H20ClN3O2S B6624219 N-[(3-chloro-4-methylphenyl)methyl]-1-(2-ethylsulfonylethyl)pyrazol-3-amine

N-[(3-chloro-4-methylphenyl)methyl]-1-(2-ethylsulfonylethyl)pyrazol-3-amine

Cat. No. B6624219
M. Wt: 341.9 g/mol
InChI Key: AGRXRZIYIUEGMX-UHFFFAOYSA-N
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Description

N-[(3-chloro-4-methylphenyl)methyl]-1-(2-ethylsulfonylethyl)pyrazol-3-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-[(3-chloro-4-methylphenyl)methyl]-1-(2-ethylsulfonylethyl)pyrazol-3-amine involves the inhibition of specific enzymes by binding to their active sites. It has been shown to interact with the ATP-binding site of protein kinases and block their activity. This leads to the inhibition of various signaling pathways involved in cell proliferation, survival, and differentiation. It has also been shown to inhibit the activity of proteases involved in inflammation and neurodegeneration.
Biochemical and Physiological Effects:
N-[(3-chloro-4-methylphenyl)methyl]-1-(2-ethylsulfonylethyl)pyrazol-3-amine has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the proliferation and survival of cancer cells by blocking specific signaling pathways. It has also been shown to reduce inflammation by inhibiting the activity of specific proteases. In addition, it has been shown to have neuroprotective effects by inhibiting the activity of proteases involved in neurodegeneration.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[(3-chloro-4-methylphenyl)methyl]-1-(2-ethylsulfonylethyl)pyrazol-3-amine in lab experiments is its potent inhibitory activity against various enzymes. This makes it a valuable tool for studying specific signaling pathways and disease mechanisms. However, one of the limitations of using N-[(3-chloro-4-methylphenyl)methyl]-1-(2-ethylsulfonylethyl)pyrazol-3-amine is its potential toxicity and off-target effects. Careful consideration should be taken when selecting the concentration and duration of treatment in lab experiments.

Future Directions

There are several future directions for the research and development of N-[(3-chloro-4-methylphenyl)methyl]-1-(2-ethylsulfonylethyl)pyrazol-3-amine. One direction is to further explore its potential applications in the development of new drugs targeting specific diseases such as cancer, inflammation, and neurodegenerative disorders. Another direction is to investigate its potential as a tool for studying specific signaling pathways and disease mechanisms. In addition, further studies are needed to evaluate its toxicity and off-target effects in vivo.

Synthesis Methods

The synthesis of N-[(3-chloro-4-methylphenyl)methyl]-1-(2-ethylsulfonylethyl)pyrazol-3-amine involves the reaction of 3-chloro-4-methylbenzyl chloride with 1-(2-ethylsulfonylethyl)pyrazole-3-amine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as N,N-dimethylformamide (DMF) at a specific temperature and pressure. The resulting product is then purified using various techniques such as column chromatography, recrystallization, and HPLC.

Scientific Research Applications

N-[(3-chloro-4-methylphenyl)methyl]-1-(2-ethylsulfonylethyl)pyrazol-3-amine has been extensively studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. It has been shown to exhibit potent inhibitory activity against various enzymes such as protein kinases, tyrosine kinases, and proteases. This makes it a potential candidate for the development of new drugs targeting various diseases such as cancer, inflammation, and neurodegenerative disorders.

properties

IUPAC Name

N-[(3-chloro-4-methylphenyl)methyl]-1-(2-ethylsulfonylethyl)pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClN3O2S/c1-3-22(20,21)9-8-19-7-6-15(18-19)17-11-13-5-4-12(2)14(16)10-13/h4-7,10H,3,8-9,11H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGRXRZIYIUEGMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)CCN1C=CC(=N1)NCC2=CC(=C(C=C2)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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